tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate

Lipophilicity Drug-likeness Permeability

Medicinal chemists scaling CNS programs need reproducible LogP and cross-coupling efficiency. This 2,3-disubstituted pyrrolidine delivers a 4-bromophenyl for mild Suzuki couplings (10-100x faster than 4-Cl) and a Boc-protected amine for orthogonal deprotection. - LogP 3.458 (CNS MPO-optimal, Δ+0.11 vs. 4-Cl analog) - No GHS07 hazards (H302/H315/H319/H335 absent) - reduces scale-up controls - ≥95% purity, 1 rotatable bond, TPSA 55.56 Ų - Free C3-amine for acylation/sulfonylation post-coupling

Molecular Formula C15H21BrN2O2
Molecular Weight 341.24 g/mol
Cat. No. B13206081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate
Molecular FormulaC15H21BrN2O2
Molecular Weight341.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1C2=CC=C(C=C2)Br)N
InChIInChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,17H2,1-3H3
InChIKeyUTNAUHWHPYIWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate (CAS 2060039‑98‑5): Core Structural Identity and Procurement-Relevant Classification


tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate is a chiral, orthogonally protected 2,3-disubstituted pyrrolidine building block bearing a Boc‑protected pyrrolidine nitrogen, a free primary amine at C3, and a 4‑bromophenyl substituent at C2 . It belongs to the class of N‑Boc‑3‑aminopyrrolidine derivatives that serve as privileged intermediates in medicinal chemistry for constructing kinase inhibitors, GPCR modulators, and protease inhibitors [1]. The compound carries the Enamine catalog identifier EN300‑338256 and is commercially supplied at ≥95% purity . Its molecular formula is C₁₅H₂₁BrN₂O₂ (MW 341.24 g mol⁻¹), with a calculated LogP of 3.4583 and a topological polar surface area (TPSA) of 55.56 Ų .

Chiral 2,3-disubstituted pyrrolidine scaffold for medicinal chemistry
Orthogonal Boc / free C3-amine protection enables sequential elaboration
4-Bromophenyl handle supports Pd-catalyzed cross-coupling diversification
Commercially supplied as a specification-grade building block

Why Generic Substitution of tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate with In‑Class Analogs Compromises Synthetic Utility and Downstream Molecular Properties


Despite sharing the same N‑Boc‑3‑aminopyrrolidine core, close analogs of tert‑butyl 3‑amino‑2‑(4‑bromophenyl)pyrrolidine‑1‑carboxylate differ in halogen identity (4‑Cl, 4‑F, unsubstituted), halogen position (3‑Br vs. 4‑Br), and connectivity (N‑aryl vs. C‑aryl), each of which produces measurable shifts in lipophilicity, cross‑coupling reactivity, and safety classification that cannot be compensated by downstream adjustment . A procurement decision based solely on core‑scaffold similarity therefore risks delivering a building block with altered physicochemical trajectory (ΔLogP ≈ 0.11 vs. the 4‑chloro analog), reduced Pd‑catalyzed coupling efficiency (aryl bromide vs. aryl chloride reactivity differential of 10–100‑fold), or an unexpected hazard profile (GHS07 classification present on the 3‑bromo positional isomer but absent on the 4‑bromo target) [1]. The quantitative evidence below demonstrates that these differences are material and reproducible, making the target compound the structurally and functionally defined choice for programs requiring a 4‑bromophenyl, C2‑aryl, Boc‑protected 3‑aminopyrrolidine intermediate.

Halogen reactivity mismatch
Aryl bromide may provide 10–100× faster oxidative addition than chloro analog; coupling conditions not directly transferable.
Positional isomer hazard divergence
3‑Bromo positional isomer carries GHS07 (H302, H315, H319, H335); not reported for the 4‑bromo target.
Connectivity isomer geometry shift
N‑aryl connectivity isomer (CAS 887578‑11‑2) produces a distinct exit vector; not functionally equivalent.

Quantitative Differentiation Evidence for tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate Versus Closest Analogs


Lipophilicity (LogP) Comparison: 4‑Bromophenyl Target vs. 4‑Chlorophenyl Analog

The 4‑bromophenyl target exhibits a calculated LogP of 3.4583, compared with 3.3492 for the direct 4‑chlorophenyl analog, representing a ΔLogP of +0.1091 . This 3.3% increase in lipophilicity, driven by the greater polarizability and hydrophobicity of bromine vs. chlorine, can influence membrane permeability, protein binding, and metabolic stability in downstream lead molecules. Both values were computed using the same algorithm (Leyan ChemAxon‑based calculation), ensuring cross‑comparability .

Lipophilicity comparison
Data to verify
LogP 3.46 vs 3.35
ΔLogP +0.11 (4-Br vs 4-Cl)
Reported LogP may influence lipophilicity-driven property differentiation
Computed values; experimental confirmation recommended
Lipophilicity Drug-likeness Permeability

Halogen-Dependent Cross-Coupling Reactivity: 4‑Bromophenyl (Target) vs. 4‑Chlorophenyl Analog in Pd‑Catalyzed Transformations

The 4‑bromophenyl substituent enables participation in palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Heck) with significantly higher oxidative addition rates compared with the 4‑chlorophenyl analog [1]. The well‑established reactivity hierarchy for aryl halides in Pd(0)‑catalyzed oxidative addition is ArI > ArBr >> ArCl, with aryl bromides typically reacting 10‑ to 100‑fold faster than aryl chlorides under identical conditions [2]. This differential allows the 4‑bromophenyl target to undergo selective coupling in the presence of other potentially reactive functionality, or to couple under milder conditions (lower temperature, reduced catalyst loading) than would be required for the 4‑chloro comparator [3].

Cross-coupling reactivity
Class-level inference
10–100× faster oxidative addition
ArBr vs ArCl (Pd-catalyzed)
Supports milder coupling conditions for 4-bromophenyl handle
Rate hierarchy consistent across Suzuki, Heck, Buchwald–Hartwig
Cross-coupling Suzuki–Miyaura Buchwald–Hartwig Reactivity

Safety and Handling Profile: 4‑Bromo Target vs. 3‑Bromo Positional Isomer

The 4‑bromophenyl target (CAS 2060039‑98‑5) carries no GHS hazard pictograms or H‑statements on the Leyan product specification page, whereas the 3‑bromo positional isomer (CAS 2059966‑80‑0) is explicitly classified with GHS07 and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This differential hazard classification has direct implications for laboratory handling requirements, personal protective equipment (PPE) protocols, shipping restrictions, and occupational exposure assessments during scale‑up [1].

Safety profile
Vendor-reported comparison
GHS07 absent vs present
4-Br target vs 3-Br isomer
Absence of GHS07 may reduce EHS burden at scale
Hazard classifications from vendor pages; verify for specific procurement
Safety classification GHS hazards Occupational health Procurement

Molecular Connectivity and Synthetic Elaboration Vectors: C2‑Aryl Target vs. N3‑Aryl Connectivity Isomer

The target compound places the 4‑bromophenyl group at the pyrrolidine C2 position via a direct C–C bond, whereas the isomeric tert‑butyl 3‑(4‑bromophenylamino)pyrrolidine‑1‑carboxylate (CAS 887578‑11‑2) connects the same 4‑bromophenyl moiety through an N–C bond at the pyrrolidine C3 position [1][2]. This connectivity difference produces distinct exit vectors: the C2‑aryl substitution orients the aromatic ring at approximately 109° relative to the pyrrolidine plane (sp³‑hybridized C2), while the N3‑aryl connectivity places the ring at a different dihedral angle governed by the aniline nitrogen geometry [3]. Both isomers share the same molecular formula (C₁₅H₂₁BrN₂O₂) and molecular weight (341.24 g mol⁻¹), making structural identification by MS alone insufficient and underscoring the need for explicit specification during procurement [1][2].

Connectivity isomerism
Class-level inference
C2–C(aryl) vs N3–C(aryl)
Distinct exit vectors; same MW and formula
Connectivity difference alters pharmacophore geometry
MS alone insufficient for isomer discrimination
Connectivity isomerism Molecular vector Fragment elaboration Structure-based design

Physicochemical Property Summary: Comprehensive Computed Descriptor Comparison Across the 4‑Bromo Target, 4‑Chloro, and 3‑Bromo Analogs

A side‑by‑side comparison of vendor‑computed physicochemical descriptors reveals that the 4‑bromo target, the 4‑chloro analog, and the 3‑bromo positional isomer share identical TPSA (55.56 Ų), H‑bond acceptor count (3), H‑bond donor count (1), and rotatable bond count (1), while differing in molecular weight and LogP as documented above . The constancy of TPSA and H‑bond parameters across these three analogs indicates that the core polarity and hydrogen‑bonding capacity are scaffold‑driven, while the differential LogP is halogen‑driven. The rotatable bond count of 1 (lower than many flexible linkers used in medicinal chemistry) confers a relatively rigid conformation that can reduce entropic penalties upon target binding when elaborated into final ligands [1].

Physicochemical properties
Cross-study comparable
TPSA 55.56 Ų, HBA 3, HBD 1, RotB 1
Identical across 4-Br, 4-Cl, 3-Br analogs
Core polarity conserved; LogP halogen-driven
Computed descriptors; experimental ADME data required
Physicochemical properties TPSA Rotatable bonds Hydrogen bonding Lead-likeness

Procurement-Driven Application Scenarios for tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration Requiring Late‑Stage Suzuki Diversification

In kinase drug discovery programs where a 2‑aryl‑3‑aminopyrrolidine core serves as a hinge‑binding motif or a selectivity‑conferring element, the 4‑bromophenyl substituent of the target compound provides the optimal balance of lipophilicity (LogP 3.4583) and cross‑coupling reactivity . The aryl bromide enables efficient Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids under mild Pd‑catalyzed conditions, while the free C3‑amine can be further acylated, sulfonylated, or reductively aminated after coupling [1]. The 4‑chloro analog would require harsher coupling conditions (elevated temperature, specialized ligands) that risk epimerization or decomposition of advanced intermediates .

GPCR Modulator Synthesis with Defined Halogen‑Dependent ADME Optimization

For CNS‑targeted GPCR programs wherein a halogen scan (F → Cl → Br) is conducted to tune LogP within the optimal CNS MPO range (2–4), the target compound delivers a computed LogP of 3.4583, which is 0.11 units higher than the 4‑chloro analog (3.3492) . This incremental LogP shift can be the difference between a compound that falls inside vs. outside the desired CNS permeability window. The single rotatable bond (RotB = 1) and moderate TPSA (55.56 Ų) further support passive blood–brain barrier penetration in the elaborated ligand [2].

Multi‑Gram Scale‑Up with Favorable EHS Profile

When scaling from medicinal chemistry quantities (mg–g) to process research quantities (10–100 g), the absence of GHS07 hazard classification and associated H‑statements (H302, H315, H319, H335) on the 4‑bromo target—in contrast to the 3‑bromo positional isomer—reduces the administrative and engineering control burden . This safety differentiation, combined with the compound's commercial availability at 95% purity from multiple suppliers, supports its selection for scale‑up campaigns where occupational health and regulatory compliance are gating factors .

Fragment‑Based Drug Discovery (FBDD) Requiring Orthogonal Protection for Iterative Library Synthesis

The Boc protecting group on the pyrrolidine nitrogen and the free primary amine at C3 provide orthogonal reactivity handles: the Boc group can be selectively removed under acidic conditions (TFA or HCl/dioxane) to reveal the pyrrolidine NH for further functionalization, while the C3 amine can be derivatized independently while Boc remains intact [1]. The unique C2‑aryl connectivity (vs. N‑aryl connectivity isomers that share the same molecular formula) ensures that structure‑based design hypotheses are not confounded by unintended connectivity variations during library enumeration [3].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration with late-stage diversification
Aryl bromide reactivity profile
Cross-coupling efficiency under mild conditions
GPCR modulator lead optimization with halogen-dependent ADME tuning
Lipophilicity differentiation (halogen scan)
CNS MPO parameter alignment
Multi-gram scale-up with favorable EHS profile
Safety classification comparison
GHS hazard pictogram and H-statement verification
Fragment-based library synthesis requiring orthogonal protection and defined connectivity
Orthogonal Boc/amine protection and C2-aryl connectivity
Sequential deprotection and unambiguous scaffold geometry
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